molecular formula C13H23N5O B2883008 N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide CAS No. 1203114-36-6

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide

Cat. No.: B2883008
CAS No.: 1203114-36-6
M. Wt: 265.361
InChI Key: UKMZNCDPZBBQNS-UHFFFAOYSA-N
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Description

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with dimethylamino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino and methyl groups. The final step involves the attachment of the isobutyramide moiety through an amide bond formation reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. The purification process may involve crystallization, distillation, or chromatography techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases, possibly due to its interaction with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)-1,8-naphthalimide derivatives: These compounds share structural similarities and are used in similar applications, such as biochemical probes.

    1,4-bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthracene-9,10-dione: Another compound with dimethylamino groups, used in bioreductive drug research.

Uniqueness

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the isobutyramide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O/c1-9(2)12(19)14-6-7-15-13-16-10(3)8-11(17-13)18(4)5/h8-9H,6-7H2,1-5H3,(H,14,19)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMZNCDPZBBQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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